MSA-2 dimer

Übersicht

Beschreibung

MSA-2-Dimer ist ein selektiver, oral aktiver, nicht-nukleotid-Stimulator von Interferon-Genen (STING)-Agonist. Es hat ein signifikantes Potenzial in der Antitumor- und Immunaktivität gezeigt. Die Verbindung ist bekannt für ihre Fähigkeit, an STING als nicht-kovalenter Dimer zu binden, wobei sie eine höhere Permeabilität als cyclische Dinukleotide aufweist .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MSA-2-Dimer beinhaltet ein Hochdurchsatz-Screening, um zellpermeable STING-Agonisten zu identifizieren. Der Prozess umfasst die Entwicklung einer Bibliothek von etwa 2,4 Millionen Verbindungen, aus der MSA-2 identifiziert wurde . Die Verbindung wird als nicht-kovalenter Dimer synthetisiert, was ihre Permeabilität und Wirksamkeit erhöht .

Industrielle Produktionsmethoden: Die industrielle Produktion von MSA-2-Dimer beinhaltet die Verwendung fortschrittlicher synthetischer Techniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei 4 °C, geschützt vor Feuchtigkeit, gelagert . Der Produktionsprozess umfasst auch die Herstellung von Stammlösungen in Lösungsmitteln wie DMSO, um Stabilität und Löslichkeit für verschiedene Anwendungen zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MSA-2 dimer involves high-throughput screening to identify cell-permeable STING agonists. The process includes the development of a library of around 2.4 million compounds, from which MSA-2 was identified . The compound is synthesized as a non-covalent dimer, which enhances its permeability and efficacy .

Industrial Production Methods: Industrial production of this compound involves the use of advanced synthetic techniques to ensure high purity and yield. The compound is typically produced in solid form and stored at 4°C, away from moisture . The production process also includes the preparation of stock solutions in solvents like DMSO, ensuring stability and solubility for various applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MSA-2-Dimer durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die chemische Struktur von MSA-2-Dimer verändern und seine Aktivität beeinflussen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitutionsreagenzien: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung verschiedener Oxide führen, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

MSA-2-Dimer hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von STING-Agonisten und deren Interaktionen.

Biologie: Untersucht auf seine Rolle bei der Modulation von Immunantworten und der Verbesserung der Antitumor-Immunität.

Medizin: Als potenzieller therapeutischer Wirkstoff für die Krebstherapie untersucht, insbesondere in Kombination mit Immuncheckpoint-Inhibitoren

5. Wirkmechanismus

MSA-2-Dimer übt seine Wirkung aus, indem es mit nanomolarer Affinität an das STING-Protein bindet. Diese Bindung induziert eine konformationelle Änderung in STING, was zur Aktivierung nachgeschalteter Signalwege führt. Die Aktivierung von STING führt zur erhöhten Expression von Typ-I-Interferon und anderen proinflammatorischen Zytokinen, die eine robuste Antitumor-Immunität stimulieren . Das saure Tumormikromilieu erhöht den Zelleintritt und die Retention von MSA-2-Dimer, wodurch seine Antitumor-Potenz weiter gesteigert wird .

Ähnliche Verbindungen:

Cyclische Dinukleotide (CDNs): STING-Agonisten der ersten Generation mit geringerer Selektivität und höherer Induktion von Entzündungszytokinen in normalem Gewebe.

Einzigartigkeit von MSA-2-Dimer: MSA-2-Dimer zeichnet sich durch seine höhere Permeabilität, selektive Aktivierung von STING und verbesserte Antitumoraktivität im sauren Tumormikromilieu aus. Seine Fähigkeit, oral verabreicht zu werden, und seine langfristige immunogene Aktivität machen es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Wirkmechanismus

MSA-2 dimer exerts its effects by binding to the STING protein with nanomolar affinity. This binding induces a conformational change in STING, leading to the activation of downstream signaling pathways. The activation of STING results in the increased expression of type I interferon and other proinflammatory cytokines, which stimulate robust antitumor immunity . The acidic tumor microenvironment enhances the cell entry and retention of this compound, further increasing its antitumor potency .

Vergleich Mit ähnlichen Verbindungen

Cyclic Dinucleotides (CDNs): First-generation STING agonists with lower selectivity and higher inflammatory cytokine induction in normal tissues.

Uniqueness of MSA-2 Dimer: this compound stands out due to its higher permeability, selective activation of STING, and enhanced antitumor activity in the acidic tumor microenvironment. Its ability to be administered orally and its long-term immunogenic activity make it a promising candidate for cancer therapy .

Eigenschaften

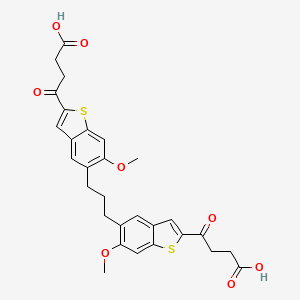

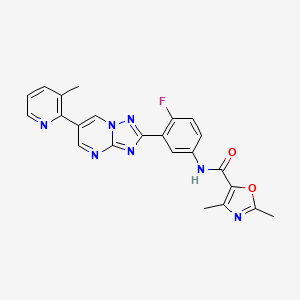

IUPAC Name |

4-[5-[3-[2-(3-carboxypropanoyl)-6-methoxy-1-benzothiophen-5-yl]propyl]-6-methoxy-1-benzothiophen-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O8S2/c1-36-22-14-24-18(12-26(38-24)20(30)6-8-28(32)33)10-16(22)4-3-5-17-11-19-13-27(21(31)7-9-29(34)35)39-25(19)15-23(17)37-2/h10-15H,3-9H2,1-2H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYYPCWAUQMVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(SC2=C1)C(=O)CCC(=O)O)CCCC3=C(C=C4C(=C3)C=C(S4)C(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

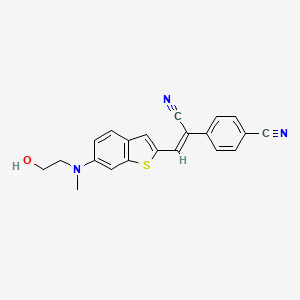

![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)

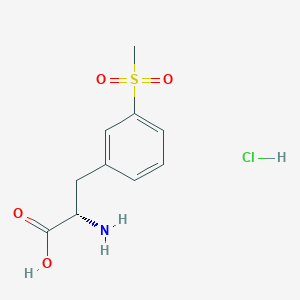

![N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)

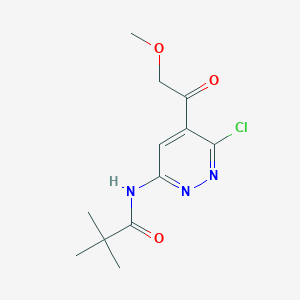

![tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate](/img/structure/B8228631.png)